molecular formula C7H5FINO2 B14789509 3-Amino-2-fluoro-5-iodobenzoic acid

3-Amino-2-fluoro-5-iodobenzoic acid

Katalognummer: B14789509
Molekulargewicht: 281.02 g/mol
InChI-Schlüssel: PCQBEVJAYWCFHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-fluoro-5-iodobenzoic acid is a chemical compound that belongs to the family of benzoic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluoro-5-iodobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is favored due to its high yield and the stability of the resulting product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic fluorination techniques, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using strong oxidizing agents.

    Reduction: Commonly involves reducing agents like lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of amino, fluoro, and iodo groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-Amino-2-fluoro-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes .

Wirkmechanismus

The mechanism by which 3-Amino-2-fluoro-5-iodobenzoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds, while the fluoro and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-iodobenzoic acid: Similar structure but lacks the fluoro group.

    2-Fluoro-5-iodobenzoic acid: Lacks the amino group.

    3-Iodobenzoic acid: Lacks both the amino and fluoro groups.

Uniqueness

3-Amino-2-fluoro-5-iodobenzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and iodo), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.

Eigenschaften

Molekularformel

C7H5FINO2

Molekulargewicht

281.02 g/mol

IUPAC-Name

3-amino-2-fluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H5FINO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,10H2,(H,11,12)

InChI-Schlüssel

PCQBEVJAYWCFHN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(=O)O)F)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.